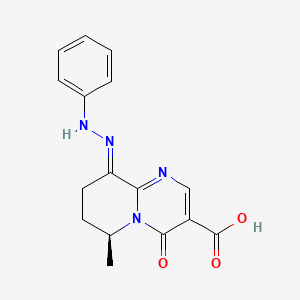

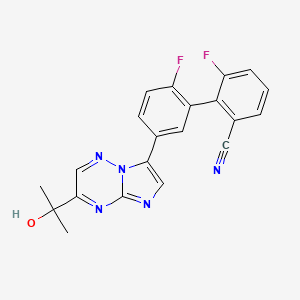

TPA-023B

Übersicht

Beschreibung

TPA-023B ist eine Verbindung, die für ihre hohe Affinität und selektive Modulation des Gamma-Aminobuttersäure-Typ-A (GABAA)-Rezeptors bekannt ist. Es wirkt als partieller Agonist an den Subtypen Alpha2 und Alpha3 und als Antagonist am Subtyp Alpha1. Diese Verbindung wird aufgrund ihrer nicht-sedierenden angstlösenden Eigenschaften hauptsächlich in der wissenschaftlichen Forschung eingesetzt .

Wissenschaftliche Forschungsanwendungen

TPA-023B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Bindungsaffinität und Selektivität von GABAA-Rezeptor-Modulatoren zu untersuchen.

Biologie: Forscher verwenden this compound, um die Rolle von GABAA-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Angstzuständen und anderen neurologischen Erkrankungen untersucht.

Industrie: Obwohl this compound in industriellen Anwendungen nicht weit verbreitet ist, dient es als Referenzverbindung bei der Entwicklung neuer angstlösender Medikamente

Wirkmechanismus

This compound entfaltet seine Wirkungen durch selektive Modulation des GABAA-Rezeptors. Es bindet an die Benzodiazepin-Stelle des Rezeptors und wirkt als partieller Agonist an den Subtypen Alpha2 und Alpha3 und als Antagonist am Subtyp Alpha1. Diese selektive Modulation verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA) im zentralen Nervensystem, was zu angstlösenden Wirkungen ohne Sedierung führt .

Wirkmechanismus

Unii-gmy695BP6Q, also known as TPA-023B , is a compound with a molecular formula of C21H15F2N5O . This article will delve into the mechanism of action of Unii-gmy695BP6Q, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Unii-gmy695BP6Q is currently under investigation .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Unii-gmy695BP6Q are currently under investigation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Unii-gmy695BP6Q is currently under investigation .

Biochemische Analyse

Biochemical Properties

Unii-gmy695BP6Q plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Unii-gmy695BP6Q has been shown to interact with gamma-aminobutyric acid (GABA) receptors, particularly the GABA-A receptor subtype . This interaction modulates the receptor’s activity, leading to changes in neurotransmission and neuronal excitability.

Cellular Effects

Unii-gmy695BP6Q exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Unii-gmy695BP6Q has been observed to affect the GABAergic signaling pathway, which plays a crucial role in maintaining the balance between neuronal excitation and inhibition . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of Unii-gmy695BP6Q involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Unii-gmy695BP6Q binds to the GABA-A receptor, enhancing its inhibitory effects on neuronal activity . This binding interaction leads to the activation of downstream signaling pathways, resulting in changes in gene expression and modulation of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-gmy695BP6Q can change over time. Studies have shown that the stability and degradation of Unii-gmy695BP6Q can influence its long-term effects on cellular function . For instance, prolonged exposure to Unii-gmy695BP6Q may lead to receptor desensitization, reducing its efficacy over time. Additionally, the compound’s stability in various experimental conditions can affect its overall impact on cellular processes.

Dosage Effects in Animal Models

The effects of Unii-gmy695BP6Q vary with different dosages in animal models. At lower doses, Unii-gmy695BP6Q has been shown to enhance GABAergic signaling, leading to anxiolytic and sedative effects . At higher doses, the compound may exhibit toxic or adverse effects, such as respiratory depression and motor impairment. These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

Unii-gmy695BP6Q is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

Within cells and tissues, Unii-gmy695BP6Q is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Unii-gmy695BP6Q’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to specific proteins.

Subcellular Localization

Unii-gmy695BP6Q exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized to the cell membrane, where it interacts with GABA-A receptors . This localization is facilitated by targeting signals and post-translational modifications that direct Unii-gmy695BP6Q to specific compartments or organelles within the cell.

Vorbereitungsmethoden

Die Synthese von TPA-023B umfasst mehrere Schritte, darunter die Bildung des Triazolopyridazin-Kerns und die anschließende Funktionalisierung. Der Syntheseweg beginnt typischerweise mit der Herstellung des Triazolrings, gefolgt von der Einführung der Pyridazin-Einheit. Die Reaktionsbedingungen umfassen oft die Verwendung starker Basen und Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF).

Analyse Chemischer Reaktionen

TPA-023B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

Reduktion: Reduktionsreaktionen beinhalten oft Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Amine oder Thiole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden

Vergleich Mit ähnlichen Verbindungen

TPA-023B wird oft mit anderen GABAA-Rezeptor-Modulatoren wie TPA-023 und MRK-409 verglichen. Im Gegensatz zu this compound zeigt MRK-409 eine moderate Aktivität am Subtyp Alpha1, was zu sedierenden Wirkungen führt. TPA-023 hingegen teilt ein ähnliches Selektivitätsprofil mit this compound, hat aber unterschiedliche pharmakokinetische Eigenschaften. Das einzigartige Merkmal von this compound ist seine hohe Selektivität und seine nicht-sedierenden angstlösenden Eigenschaften, was es zu einem wertvollen Werkzeug in der Forschung macht .

Ähnliche Verbindungen

- TPA-023

- MRK-409

- PF-06372865

Eigenschaften

IUPAC Name |

3-fluoro-2-[2-fluoro-5-[3-(2-hydroxypropan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZLQMGFNUNVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047330 | |

| Record name | PharmaGSID_47330 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425377-76-0 | |

| Record name | TPA-023B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425377760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TPA-023B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMY695BP6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.